14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one
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Overview
Description
14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one is a complex organic compound with a unique structure that includes multiple heteroatoms such as nitrogen, oxygen, and sulfur
Preparation Methods
The synthesis of 14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one involves multiple steps. One common synthetic route includes the following steps:
Condensation Reaction: Starting with dodecyl 3-oxobutanoate and thiophene-3-carbaldehyde, a condensation reaction is performed to form dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate.
Cyclisation: A two-component Hantzsch type cyclisation is carried out using dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate to form 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine.
Bromination and Substitution: Bromination of the intermediate compound followed by nucleophilic substitution with pyridine yields the desired product.
Chemical Reactions Analysis
14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel antagonist, which can be used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar compounds include other dihydropyridines and pyridine derivatives. Compared to these, 14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one is unique due to its complex structure and the presence of multiple heteroatoms, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15N5O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
InChI |
InChI=1S/C17H15N5O2S/c1-17(2)6-10-11(8-24-17)25-15-12(10)14-19-13(9-4-3-5-18-7-9)21-22(14)16(23)20-15/h3-5,7H,6,8H2,1-2H3,(H,20,23) |
InChI Key |
PWGFHHSDYIGMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C(=O)N3)C5=CN=CC=C5)C |
Origin of Product |
United States |
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